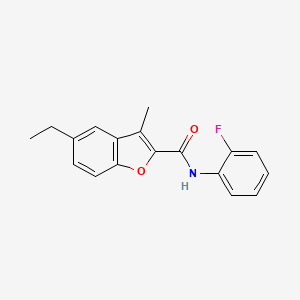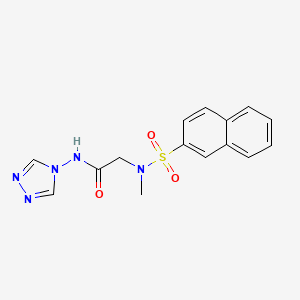![molecular formula C16H11F3N2O3 B5712000 3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5712000.png)
3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound is known for its unique chemical properties, which make it an attractive candidate for a wide range of research studies.
Mecanismo De Acción
The mechanism of action of 3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide varies depending on the application. In medicinal chemistry, this compound has been shown to inhibit the activity of certain enzymes, leading to apoptosis in cancer cells. In biochemistry, this compound acts as a fluorescent probe that binds to specific proteins, allowing for the detection of protein-protein interactions. In materials science, this compound acts as a building block for the synthesis of functional materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide vary depending on the application. In medicinal chemistry, this compound has been shown to induce apoptosis in cancer cells. In biochemistry, this compound acts as a fluorescent probe that allows for the detection of protein-protein interactions. In materials science, this compound acts as a building block for the synthesis of functional materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide in lab experiments include its unique chemical properties, which make it an attractive candidate for various research studies. The limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment for its synthesis and handling.
Direcciones Futuras
There are several future directions for research on 3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide. In medicinal chemistry, future research could focus on optimizing the synthesis method to achieve higher yields and purity of the compound, as well as studying its potential as an anticancer agent. In biochemistry, future research could focus on developing new fluorescent probes based on this compound for the detection of protein-protein interactions. In materials science, future research could focus on using this compound as a building block for the synthesis of functional materials with specific properties.
Métodos De Síntesis
The synthesis of 3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide involves the reaction of 2-nitrobenzaldehyde and 3-(trifluoromethyl)aniline in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acryloyl chloride to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
The unique chemical properties of 3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide make it an attractive candidate for various research studies. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. In biochemistry, this compound has been studied for its potential as a fluorescent probe for detecting protein-protein interactions. In materials science, this compound has been studied for its potential as a building block for the synthesis of functional materials.
Propiedades
IUPAC Name |
(E)-3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c17-16(18,19)12-5-3-6-13(10-12)20-15(22)9-8-11-4-1-2-7-14(11)21(23)24/h1-10H,(H,20,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSZKZKQXZJSGX-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5711940.png)
![N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5711950.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5711952.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}-N-ethylbenzenesulfonamide](/img/structure/B5711953.png)
![2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5711962.png)




![1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5712008.png)
![N-(4-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B5712017.png)